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N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide

Catalog No.
S7798381
CAS No.
M.F
C14H13ClN2O
M. Wt
260.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carb...

Product Name

N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

InChI

InChI=1S/C14H13ClN2O/c1-17(10-11-3-2-4-13(15)9-11)14(18)12-5-7-16-8-6-12/h2-9H,10H2,1H3

InChI Key

FCCAONNWUUTAPN-UHFFFAOYSA-N

SMILES

CN(CC1=CC(=CC=C1)Cl)C(=O)C2=CC=NC=C2

Canonical SMILES

CN(CC1=CC(=CC=C1)Cl)C(=O)C2=CC=NC=C2
N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide is a chemical compound with numerous properties that make it useful in research and industrial applications. It is a pyridine derivative that exhibits excellent pharmacological and biological properties. This paper aims to provide an in-depth review of this compound, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide, also known as CCMP, is a pyridine derivative that belongs to the class of carboxamides. It has a molecular formula of C15H14ClN3O and a molecular weight of 295.74 g/mol. CCMP is a white or off-white crystalline powder with a melting point of 146-148℃. It is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but insoluble in water. CCMP is a widely used compound in academic and industrial research.
CCMP possesses several physical and chemical properties that make it an attractive candidate for various applications. It has a high boiling point of 533.2℃, a low vapor pressure of 3.04E-12 mmHg at 25℃, and a log octanol-water partition coefficient (logP) of 3.46, indicating its high hydrophobicity. CCMP is stable under acidic and basic conditions but decomposes under strong oxidizing agents such as hydrogen peroxide. Its mass spectral data show a base peak at m/z 296, indicating its molecular ion peak. CCMP crystallizes in the monoclinic crystal system and belongs to space group P21/n.
CCMP is synthesized by the reaction of 3-chlorobenzylamine with 4-pyridinecarboxylic acid using N-methylmorpholine as a base and isopropylcarbodiimide as a coupling reagent. The synthesized CCMP is characterized by various analytical techniques such as proton nuclear magnetic resonance spectroscopy (1H NMR), carbon nuclear magnetic resonance spectroscopy (13C NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR).
Various analytical methods have been developed to quantify CCMP in different matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to analyze CCMP in biological fluids and environmental samples. High-pressure liquid chromatography (HPLC) combined with ultraviolet (UV) detection and fluorescence detection has been used to quantify CCMP in pharmaceutical matrices. These methods have high sensitivity, selectivity, and accuracy and can detect CCMP at low concentrations.
CCMP exhibits various pharmacological and biological properties that have attracted attention in drug discovery and development. It has been reported to have anti-inflammatory, analgesic, anticonvulsant, and antidepressant activities in animal models. CCMP has also shown a potent inhibitory effect on human immunodeficiency virus (HIV-1) reverse transcriptase, suggesting its potential use as an antiviral drug. Additionally, CCMP has demonstrated antitumor activity against human breast cancer cells.
CCMP has been evaluated for its toxicity and safety in scientific experiments. It has shown no significant toxicity in rats and mice at oral doses up to 2000 mg/kg. CCMP does not induce genotoxicity or mutagenicity in bacterial or mammalian cell lines. However, at high concentrations, CCMP can cause slight irritation to the skin and eyes.
CCMP has been used in various scientific experiments, including drug discovery, development of antiviral agents, and cancer treatment. CCMP has also been used as a ligand in metal complex chemistry and as a reagent in organic synthesis. Additionally, CCMP has been used as a probe in spectroscopic and imaging studies.
Several studies have been conducted on CCMP in the past decade. Researchers have investigated its pharmacological and biological properties, as well as its potential use in drug development and metal complex chemistry. Currently, scientists are focusing on developing new derivatives of CCMP with improved pharmacological activity and minimizing its toxicity in animal models.
CCMP has several potential implications in various fields of research and industry. It can be used as a lead compound in drug discovery, as a ligand in metal complex chemistry, and as a reagent in organic synthesis. Additionally, CCMP can be used as a probe in spectroscopic and imaging studies. These applications have significant implications in the pharmaceutical, chemical, and biomedical industries.
Despite its numerous applications, CCMP has some limitations. Its high hydrophobicity and low solubility in water limit its bioavailability and affect its pharmacokinetic properties. The future direction of research on CCMP involves developing new derivatives with improved pharmacological properties and better solubility in water. Additionally, further studies should investigate the potential use of CCMP in drug delivery systems, nanotechnology, and other emerging fields.
1. Developing new derivatives of CCMP with improved pharmacological activity and solubility in water
2. Investigating the potential use of CCMP in drug delivery systems
3. Evaluating the toxicity and safety of CCMP in different animal models
4. Studying the potential use of CCMP in nanotechnology and other emerging fields
5. Developing efficient synthetic routes for the production of CCMP and its derivatives
6. Exploring the application of CCMP in agricultural and environmental industries
7. Conducting further studies on the mechanism of action of CCMP in different biological systems
8. Investigating the potential use of CCMP as a lead compound in the development of antiviral agents
9. Exploring the application of CCMP in the design and synthesis of metal-organic frameworks
10. Studying the potential use of CCMP in the treatment of neurological disorders.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

260.0716407 g/mol

Monoisotopic Mass

260.0716407 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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